![molecular formula C11H8N2O B1366813 Phenyl-pyridazin-3-yl-methanone CAS No. 60906-52-7](/img/structure/B1366813.png)
Phenyl-pyridazin-3-yl-methanone
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Overview
Description
Phenyl-pyridazin-3-yl-methanone is a chemical compound with the molecular formula C11H8N2O . It has a molecular weight of 184.2 . The compound appears as a light yellow solid .
Molecular Structure Analysis
The InChI code for Phenyl-pyridazin-3-yl-methanone is 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Phenyl-pyridazin-3-yl-methanone is a light yellow solid . It has a molecular weight of 184.2 . The InChI code for this compound is 1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H .Scientific Research Applications
Pharmacological Research
Phenyl-pyridazin-3-yl-methanone is a compound that has been studied for its potential pharmacological applications. It’s a part of the pyridazinone derivatives, which are known for a wide range of biological activities. This compound, in particular, has been associated with antimicrobial , antidepressant , and anti-hypertensive activities . Its structure allows for the creation of highly functionalized compounds that can be tailored for specific therapeutic uses.
Anticancer Activity
The pyridazinone scaffold, to which Phenyl-pyridazin-3-yl-methanone belongs, has been investigated for its anticancer properties. Research indicates that certain derivatives can be designed to target specific cancer cells, potentially leading to new treatments that are more effective and have fewer side effects .
Antiplatelet Agents
Compounds containing the pyridazinone ring, such as Phenyl-pyridazin-3-yl-methanone, have shown promise as antiplatelet agents. This is particularly important in the development of treatments for cardiovascular diseases, where the prevention of blood clots is crucial .
Anti-inflammatory and Analgesic Applications
The anti-inflammatory and analgesic properties of Phenyl-pyridazin-3-yl-methanone derivatives make them candidates for the development of new pain relief medications. Their mechanism of action often involves the modulation of inflammatory pathways, providing relief from symptoms without the side effects associated with traditional drugs .
Agrochemical Research
Beyond medical applications, Phenyl-pyridazin-3-yl-methanone derivatives are also explored for their use in agriculture. They can serve as the basis for developing new herbicides and pesticides, offering potentially safer and more effective ways to protect crops from pests and diseases .
Material Science
In material science, the unique properties of Phenyl-pyridazin-3-yl-methanone can be utilized to create novel materials with specific characteristics. These materials might find applications in various industries, including electronics, coatings, and nanotechnology .
Future Directions
The future directions for research on Phenyl-pyridazin-3-yl-methanone could involve exploring its potential pharmacological activities, given that pyridazin-3-yl-methanone derivatives are known to exhibit diverse pharmacological activities . Further studies could also focus on developing more efficient synthesis methods for this compound .
Mechanism of Action
Target of Action
Phenyl-pyridazin-3-yl-methanone is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities .
Mode of Action
For instance, some pyridazinone derivatives act as inhibitors of the COX enzymes, blocking the production of prostaglandins and thereby exerting anti-inflammatory and analgesic effects .
Biochemical Pathways
Given the known activities of pyridazinone derivatives, it can be inferred that the compound may influence pathways related to inflammation and pain perception, among others .
Result of Action
Given the known activities of pyridazinone derivatives, it can be inferred that the compound may exert anti-inflammatory and analgesic effects, among others .
properties
IUPAC Name |
phenyl(pyridazin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c14-11(9-5-2-1-3-6-9)10-7-4-8-12-13-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSVBMVZLRATD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451669 |
Source
|
Record name | Phenyl-pyridazin-3-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-pyridazin-3-yl-methanone | |
CAS RN |
60906-52-7 |
Source
|
Record name | Phenyl-pyridazin-3-yl-methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50451669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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